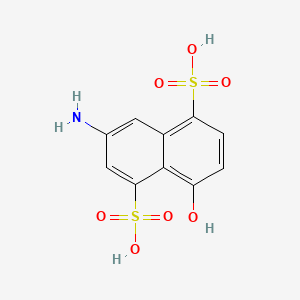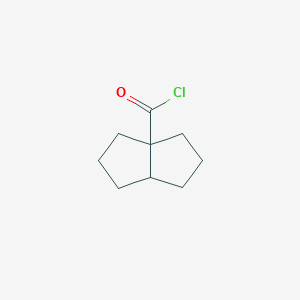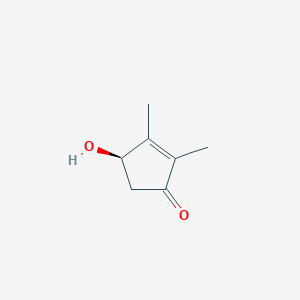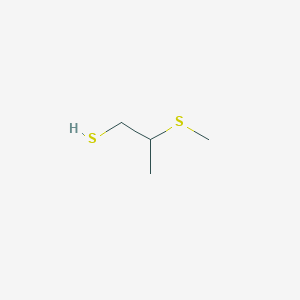
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: is an organic compound that belongs to the class of naphthalenesulfonic acids. It is known for its fluorescent properties and is commonly used as a fluorescent probe in various analytical applications. The compound typically appears as an orange-yellow to orange-red crystalline solid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid involves multiple steps, starting from naphthalene. The process generally includes sulfonation, nitration, and reduction reactions. Here is a simplified synthetic route:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 5 positions, forming naphthalene-1,5-disulfonic acid.
Nitration: The disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3 position, resulting in 3-nitro-8-hydroxynaphthalene-1,5-disulfonic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino or hydroxyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or iron and hydrochloric acid are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Modified amino or hydroxyl derivatives.
Substitution: Substituted naphthalenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other fluorescent materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid primarily involves its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or interacting with chemical substances.
Comparación Con Compuestos Similares
Naphthalene-1,5-disulfonic acid: Lacks the amino and hydroxyl groups, making it less versatile in certain applications.
3-Amino-1,5-naphthalenedisulfonic acid: Similar structure but lacks the hydroxyl group, affecting its fluorescent properties.
8-Hydroxy-1,5-naphthalenedisulfonic acid: Lacks the amino group, impacting its reactivity and applications.
Uniqueness: 3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its fluorescent properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
74832-35-2 |
|---|---|
Fórmula molecular |
C10H9NO7S2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
3-amino-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H9NO7S2/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |
Clave InChI |
LYHAPFBXMNSTEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)


![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![[Amino(2-chloroanilino)methylidene]propanedinitrile](/img/structure/B14456615.png)
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)





